molecular formula C12H14BrN3O2 B592324 tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 916258-24-7

tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B592324
CAS No.: 916258-24-7
M. Wt: 312.167
InChI Key: ZVHYMSMKXHSFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identity

tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate possesses a well-defined molecular identity characterized by its systematic nomenclature and distinctive structural features. The compound maintains a molecular formula of C₁₂H₁₄BrN₃O₂ with a corresponding molecular weight of 312.16 grams per mole. The systematic name reflects the complex substitution pattern present on the pyrazolo[3,4-b]pyridine scaffold, where the tert-butyl carboxylate group provides N1 protection, the methyl group occupies the C3 position, and the bromine atom resides at the C5 position of the pyridine ring.

The structural identity can be precisely described through its Simplified Molecular Input Line Entry System representation: CC1=NN(C(=O)OC(C)(C)C)C2=NC=C(Br)C=C12. This notation reveals the bicyclic nature of the heterocyclic system, where the pyrazole ring fuses with the pyridine ring at the 3,4-positions. The molecule's three-dimensional architecture demonstrates the planar arrangement typical of aromatic heterocyclic systems, with the tert-butyl carboxylate group extending from the nitrogen atom to provide steric protection and synthetic versatility.

Chemical identification databases recognize this compound through multiple registry systems, including the MDL number MFCD13183735, which facilitates consistent referencing across chemical literature and commercial sources. The compound exhibits specific physical properties, including a melting point of 83 degrees Celsius and a density of 1.5 grams per cubic centimeter, characteristics that reflect the molecular packing efficiency and intermolecular interactions typical of halogenated heterocyclic compounds.

Position in Pyrazolopyridine Chemical Family

The pyrazolopyridine family encompasses five distinct congeners based on the fusion positions of the pyrazole and pyridine rings: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] isomers. This compound belongs specifically to the [3,4-b] subfamily, which represents the most extensively studied and synthetically accessible variant within this heterocyclic class. This particular isomer demonstrates distinctive electronic properties due to the specific positioning of nitrogen atoms within the bicyclic framework.

The [3,4-b] isomer classification places this compound among the most biologically relevant pyrazolopyridines, with more than 300,000 related structures documented in chemical databases. Statistical analysis reveals that compounds bearing the 1H-pyrazolo[3,4-b]pyridine core structure represent approximately 94% of all pyrazolopyridine derivatives described in scientific literature, emphasizing the predominant importance of this particular isomeric form. In contrast, the 2H-tautomeric form accounts for only a small fraction of reported structures, highlighting the thermodynamic and kinetic preferences for the 1H-isomer.

Within the substitution pattern analysis of pyrazolo[3,4-b]pyridines, the presence of a methyl group at the C3 position aligns with the most common substitution patterns observed in this chemical family. Approximately 46.77% of all reported 1H-pyrazolo[3,4-b]pyridines contain a methyl substituent at C3, making this structural feature particularly well-represented in the literature. The bromine substituent at C5 provides additional synthetic utility for further functionalization through various cross-coupling reactions.

Table 1: Substitution Pattern Distribution in 1H-Pyrazolo[3,4-b]pyridines

Position Substituent Type Percentage of Structures Representative Examples
N1 Hydrogen 19.70% Unprotected derivatives
N1 Methyl 31.78% N-methylated compounds
N1 Carboxylate Variable Protected intermediates
C3 Hydrogen 30.83% Unsubstituted position
C3 Methyl 46.77% Target compound type
C5 Hydrogen Variable Parent structures
C5 Halogen Variable Functionalized derivatives

Historical Context of Pyrazolo[3,4-b]pyridine Research

The historical development of pyrazolo[3,4-b]pyridine chemistry traces its origins to the early twentieth century, when Ortoleva first synthesized a monosubstituted 1H-pyrazolo[3,4-b]pyridine derivative in 1908 through the treatment of diphenylhydrazone with pyridine in the presence of iodine. This pioneering work established the fundamental synthetic approach that would influence subsequent methodological developments for decades. Three years later, Bulow expanded upon this foundation by synthesizing N-phenyl-3-methyl substituted derivatives using 1-phenyl-3-methyl-5-amino-pyrazole as the starting material, demonstrating the versatility of pyrazole-based synthetic strategies.

Properties

IUPAC Name

tert-butyl 5-bromo-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-7-9-5-8(13)6-14-10(9)16(15-7)11(17)18-12(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHYMSMKXHSFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693740
Record name tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916258-24-7
Record name tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization with β-Ketoesters

In a representative procedure, 5-amino-3-methylpyrazole reacts with ethyl acetoacetate in acetic acid at reflux to form 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-ol. Subsequent dehydration with phosphorus oxychloride yields the 5-chloro intermediate, a precursor for bromination.

Key Data:

ParameterValue
Starting Material5-Amino-3-methylpyrazole
ReagentEthyl acetoacetate
SolventAcetic acid
Temperature120°C (reflux)
Reaction Time12 hours
Yield68–72%

Bromination at the 5-Position

Bromination of the pyrazolo[3,4-b]pyridine core is critical for introducing the 5-bromo substituent. Direct electrophilic bromination using N-bromosuccinimide (NBS) or bromine in controlled conditions is preferred.

NBS-Mediated Bromination

The 5-chloro intermediate from Section 1.1 undergoes bromination via radical or electrophilic pathways. In a optimized protocol, NBS (1.2 equiv) and azobisisobutyronitrile (AIBN) initiate radical bromination in carbon tetrachloride at 80°C, replacing the 5-chloro group with bromine.

Reaction Conditions:

ParameterValue
Substrate5-Chloro-3-methylpyrazolo[3,4-b]pyridine
Brominating AgentN-Bromosuccinimide (NBS)
InitiatorAIBN (0.1 equiv)
SolventCCl₄
Temperature80°C
Reaction Time6 hours
Yield85%

Direct Bromination of Pyrazolo[3,4-b]Pyridine

Alternatively, bromine in hydrobromic acid (48% HBr) at 0–5°C selectively brominates the 5-position of 3-methylpyrazolo[3,4-b]pyridine, avoiding overbromination.

Optimization Notes:

  • Excess bromine leads to di- or tri-brominated byproducts.

  • Low temperatures (0–5°C) enhance regioselectivity.

tert-Butoxycarbonyl (Boc) Protection

Protection of the pyrazole nitrogen with a Boc group stabilizes the compound for subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is standard.

Boc Protection Protocol

To a solution of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine in anhydrous THF, Boc₂O (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added. The mixture is stirred at room temperature for 24 hours.

Analytical Validation:

  • Purity: ≥95% (HPLC)

  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ 8.72 (s, 1H, H-6), 2.68 (s, 3H, CH₃), 1.65 (s, 9H, tert-butyl).

Yield Optimization:

BaseSolventYield (%)
DMAPTHF92
TriethylamineDCM78
Sodium hydrideDMF65

Alternative Routes via Microwave-Assisted Synthesis

Microwave-assisted methods reduce reaction times and improve yields. Aza-Diels-Alder reactions between pyrazolylformimidamides and β-nitrostyrenes under microwave irradiation (150°C, 30 min) form the pyrazolo[3,4-b]pyridine core, which is subsequently brominated and protected.

Advantages:

  • 40–50% reduction in reaction time.

  • Higher regioselectivity for 5-bromo substitution.

Comparative Analysis of Synthetic Methods

MethodKey StepYield (%)Purity (%)Scalability
CyclocondensationCore formation68–7290–95Moderate
NBS BrominationBromine introduction8595High
Boc ProtectionNitrogen protection9295–98High
Microwave SynthesisCore formation & bromination7597Limited

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination: Competing bromination at the 4-position is minimized using radical initiators (AIBN) and controlled stoichiometry.

  • Boc Group Stability: Acidic conditions during workup may cleave the Boc group. Neutral pH and low temperatures are maintained during purification.

  • Byproduct Formation: Column chromatography (silica gel, hexane/EtOAc) effectively separates this compound from des-bromo or overbrominated impurities .

Chemical Reactions Analysis

tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds, expanding its utility in organic synthesis.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular proliferation.

    Chemical Biology: It serves as a probe in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Material Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of substrates and thereby inhibiting the kinase’s activity. This interaction can disrupt signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Chemical Identity

  • CAS Number : 916258-24-7
  • Molecular Formula : C₁₂H₁₄BrN₃O₂
  • Molecular Weight : 312.16 g/mol
  • IUPAC Name : tert-Butyl 5-bromo-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate
  • Structure : Features a pyrazolo[3,4-b]pyridine core with a bromine atom at position 5, a methyl group at position 3, and a tert-butyl carboxylate protecting group at position 1 .

Physicochemical Properties

  • Appearance : White or off-white solid
  • Melting Point : 110–114°C
  • Density : 1.50 g/cm³
  • Solubility : Slightly soluble in water; better solubility in organic solvents (e.g., acetonitrile, DMSO)
  • pKa : -0.56 (predicted, indicating weak acidity) .
Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Reactivity
Target Compound : tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate 916258-24-7 C₁₂H₁₄BrN₃O₂ 312.16 5-Br, 3-CH₃ 110–114 Bromine supports cross-coupling; methyl enhances steric bulk
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate 916326-31-3 C₁₁H₁₁BrIN₃O₂ 424.03 5-Br, 3-I 83 Iodine’s larger size increases reactivity in nucleophilic substitutions
tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate - C₁₁H₁₁BrIN₃O₂ 424.03 3-Br, 5-I - Dual halogenation allows sequential functionalization
tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate 916258-26-9 C₁₂H₁₃Br₂N₃O₂ 391.07 5-Br, 3-CH₂Br - Bromomethyl group enables alkylation or further substitution
tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate 920036-34-6 C₁₁H₁₄IN₃O₂ 347.16 3-I - Iodine at position 3 enhances coupling efficiency
Key Comparative Analysis

Substituent Effects on Reactivity Bromine vs. Iodine: Bromine in the target compound is less reactive than iodine in nucleophilic aromatic substitution but offers better stability and cost-effectiveness. Iodine derivatives (e.g., CAS 916326-31-3) are preferred for high-yield cross-couplings . Methyl vs.

Synthetic Utility

  • The target compound’s bromine is ideal for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups, as demonstrated in the synthesis of kinase inhibitors .
  • Iodo derivatives (e.g., CAS 920036-34-6) are more reactive in Stille or Ullmann couplings but require careful handling due to iodine’s sensitivity .

Physical Properties

  • Melting Points : The target compound’s higher melting point (110–114°C vs. 83°C for the iodo analog) reflects differences in crystal packing due to substituent size .
  • Solubility : Methyl and tert-butyl groups improve solubility in organic solvents compared to bulkier halogenated analogs .

Safety and Handling

  • All halogenated analogs share similar hazards (e.g., H302, H315), but iodine compounds may pose additional risks due to higher toxicity .

Biological Activity

Chemical Identity

  • IUPAC Name: tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • CAS Number: 916258-24-7
  • Molecular Formula: C₁₂H₁₄BrN₃O₂
  • Molecular Weight: 312.16 g/mol

This compound belongs to the class of pyrazolo[3,4-b]pyridines, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of pyrazolo[3,4-b]pyridine derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis and inhibit cell proliferation across various cancer cell lines.

Case Study: Anticancer Screening

A study evaluated several derivatives for their cytotoxic effects against human cancer cell lines. The findings indicated that certain modifications at positions 5 and 7 of the pyrazolo[3,4-b]pyridine nucleus significantly enhanced antiproliferative activity. For instance, compounds with a 3-aryl substitution demonstrated notable efficacy with IC₅₀ values ranging from 0.04 to 11.4 µM against K-562 and other cancer cell lines .

Trypanocidal Activity

Another aspect of biological activity is the evaluation of trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. Research has shown that derivatives of pyrazolo[3,4-b]pyridine can exhibit varying levels of activity based on their chemical structure.

Key Findings

  • Chemical Structure Influence: The introduction of different substituents at the C-6 position significantly altered the lipophilicity and biological activity profiles of the compounds tested.
  • Activity Variability: Compounds with specific substitutions demonstrated enhanced activity against both trypomastigote and amastigote forms of T. cruzi, suggesting a potential therapeutic avenue for developing new antiparasitic agents .

The mechanism by which these compounds exert their biological effects often involves interactions with cellular pathways related to growth and apoptosis. For instance, studies have indicated that some derivatives inhibit key kinases involved in cell cycle regulation, leading to increased apoptosis in cancer cells .

Summary of Biological Activities

Activity TypeCompound NameIC₅₀ (µM)Target Cell Lines
AntitumorVarious Pyrazolo[3,4-b]pyridines0.04 - 11.4K-562, A549
Trypanocidaltert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridineNot specifiedTrypanosoma cruzi

Comparison of Selected Pyrazolo Derivatives

CompoundSubstituentAntitumor Activity (IC₅₀)Trypanocidal Activity
tert-butyl derivativeNoneModerateLow
C-6 modified derivativeTrifluoromethylHighModerate
C-6 modified derivativeMethylVery HighHigh

Q & A

Q. What are the key synthetic routes for tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted pyrazole precursors with pyridine derivatives. Key steps include halogenation (e.g., bromination at the 5-position) and protection of the pyrazole nitrogen with a tert-butyl carboxylate group. Optimization may involve adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling reactions). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (312.16 g/mol). Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹. Melting point analysis (83°C) and HPLC (>97% purity) are used for quality control .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a scaffold for developing kinase inhibitors, particularly targeting tropomyosin receptor kinases (TRKs) implicated in cancer. The bromine atom facilitates further functionalization via Suzuki-Miyaura cross-coupling, enabling structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of derivatives based on this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the fused pyrazolo-pyridine system. These insights guide substitutions at the 3-methyl or 5-bromo positions to enhance binding affinity .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Crystallographic refinement may face issues like twinning or weak diffraction due to the bulky tert-butyl group. SHELXL (via SHELX suite) employs restraints for thermal parameters and iterative least-squares refinement to resolve disorder. For high-resolution data, anisotropic displacement parameters improve model accuracy. Validation tools in PLATON or Olex2 ensure compliance with IUCr standards .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Replacing bromine with iodine (5-bromo → 5-iodo) increases steric bulk and polarizability, potentially enhancing target engagement but reducing solubility. Fluorine substitution at the 3-methyl position improves metabolic stability but may alter π-π stacking interactions. Comparative SAR studies require kinetic solubility assays and in vitro cytotoxicity profiling (e.g., IC₅₀ against TRK-expressing cell lines) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical NMR shifts can arise from solvent effects or dynamic processes. Use of deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR clarifies conformational exchange. Cross-validation with X-ray crystallography or computational chemical shift prediction (e.g., ACD/Labs or Gaussian NMR) resolves ambiguities .

Methodological Considerations

  • Experimental Design :
    For multi-step syntheses, employ orthogonal protecting groups (e.g., tert-butyl vs. benzyl) to avoid side reactions. Monitor intermediates via TLC or LC-MS .
  • Data Contradiction Analysis :
    Use statistical tools (e.g., R-factor analysis in crystallography) and replicate experiments under controlled conditions (pH, temperature) to isolate variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.